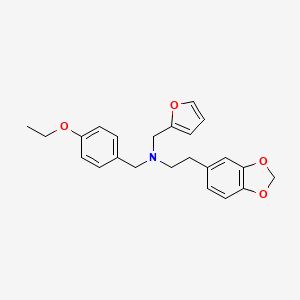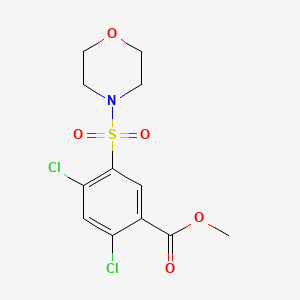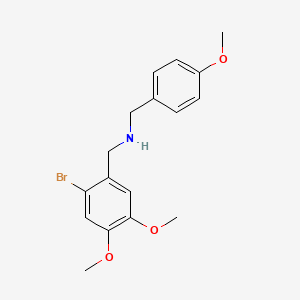
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-furylmethyl)ethanamine
説明
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(2-furylmethyl)ethanamine, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and gained popularity in the early 2000s as a recreational drug. However,
作用機序
The mechanism of action of 2C-E involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in the release of neurotransmitters such as dopamine and norepinephrine, which contribute to the drug's psychoactive effects. 2C-E has also been found to have a high affinity for the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2C-E include changes in mood, perception, and cognition. It has been reported to produce visual hallucinations, changes in color perception, and altered sensory experiences. 2C-E has also been found to increase heart rate and blood pressure, which may pose a risk to individuals with preexisting cardiovascular conditions. Additionally, 2C-E has been found to have anxiolytic and antidepressant effects, which may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using 2C-E in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor in studies. However, the limitations of using 2C-E include its potential for abuse and the lack of research on its long-term effects on the brain and body.
将来の方向性
Future research on 2C-E could focus on its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies could also investigate the long-term effects of 2C-E on the brain and body, as well as its potential for addiction and abuse. Additionally, research could explore the structure-activity relationship of 2C-E and its analogs, which may lead to the development of novel drugs with improved therapeutic properties.
Conclusion:
In conclusion, 2C-E is a synthetic psychedelic drug that has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic applications. Its mechanism of action involves its binding to the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the release of neurotransmitters such as dopamine and norepinephrine. While 2C-E has advantages for lab experiments, its potential for abuse and lack of research on its long-term effects pose limitations. Future research on 2C-E could focus on its potential therapeutic applications and the development of novel drugs with improved properties.
科学的研究の応用
2C-E has been used in scientific research to study its psychoactive effects on the brain and its potential therapeutic applications. Studies have shown that 2C-E acts as a serotonin receptor agonist, particularly on the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. 2C-E has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(furan-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-25-20-8-5-19(6-9-20)15-24(16-21-4-3-13-26-21)12-11-18-7-10-22-23(14-18)28-17-27-22/h3-10,13-14H,2,11-12,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJNPFUKITQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3460244.png)
![2-(6-ethoxy-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3460247.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460257.png)
![2-[(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)thio]acetamide](/img/structure/B3460271.png)
![4-ethyl-1-mercapto-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B3460279.png)
![(4-bromo-3-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B3460294.png)




![N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycine](/img/structure/B3460341.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3460350.png)
![N-benzyl-4-chloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3460356.png)